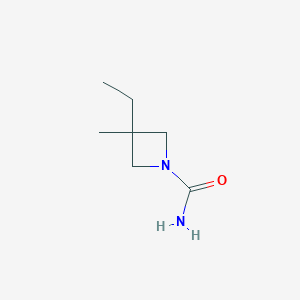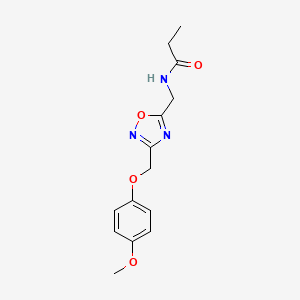![molecular formula C16H28N2O B2786613 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine CAS No. 1825358-35-7](/img/structure/B2786613.png)
1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine, also known as PNU-22394, is a piperazine derivative that has been studied for its potential use in treating various neurological disorders. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine works by modulating the activity of several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. This compound has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function. Additionally, 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine has been shown to modulate the activity of glutamate receptors, which are important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine has several biochemical and physiological effects, including increased dopamine and serotonin release, modulation of glutamate receptor activity, and increased neuronal activity in the prefrontal cortex. These effects suggest that 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine may have potential therapeutic benefits for various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine is its unique mechanism of action, which makes it a promising candidate for further research. Additionally, this compound has been shown to have relatively low toxicity, which is important for conducting preclinical studies. However, one limitation of studying 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine is its complex synthesis method, which may make it difficult to produce in large quantities for clinical trials.
Future Directions
There are several future directions for research on 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine, including:
1. Further studies on the mechanism of action of 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine, including its effects on other neurotransmitter systems in the brain.
2. Preclinical studies to determine the efficacy of 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
3. Studies on the pharmacokinetics and pharmacodynamics of 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine, including its distribution in the brain and its metabolism in the body.
4. Development of new synthesis methods for 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine that are more efficient and cost-effective.
5. Studies on the potential side effects of 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine, including its effects on other physiological systems in the body.
In conclusion, 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine is a promising compound that has been studied for its potential use in treating various neurological disorders. Its unique mechanism of action and relatively low toxicity make it a promising candidate for further research. Future studies on 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine will help to determine its potential therapeutic benefits and limitations.
Synthesis Methods
The synthesis of 1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine involves several steps, including the reaction of a piperazine derivative with a butyl bromide and an oxan-4-yl group. This is followed by the addition of a prop-2-ynyl group to the piperazine ring. The final product is obtained through a series of purification steps.
Scientific Research Applications
1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has a unique mechanism of action that involves the modulation of neurotransmitter systems in the brain.
properties
IUPAC Name |
1-[4-(oxan-4-yl)butyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-8-17-10-12-18(13-11-17)9-4-3-5-16-6-14-19-15-7-16/h1,16H,3-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIKXGGIRLIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CCCCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)
![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)



![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)


![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2786545.png)
![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2786547.png)
![1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B2786549.png)

![3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2786552.png)
